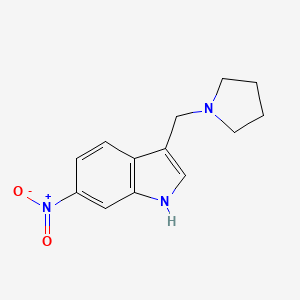

6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Description

Properties

IUPAC Name |

6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-16(18)11-3-4-12-10(8-14-13(12)7-11)9-15-5-1-2-6-15/h3-4,7-8,14H,1-2,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTIVJACAUPSQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole typically involves the following steps:

Nitration of Indole: The starting material, indole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position of the indole ring.

Alkylation: The nitrated indole is then subjected to alkylation with pyrrolidine and formaldehyde under basic conditions to introduce the pyrrolidinylmethyl group at the 3-position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylmethyl group, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

Reduction: 6-amino-3-(pyrrolidin-1-ylmethyl)-1H-indole.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Oxidation: N-oxides or other oxidized derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound serves as a scaffold for designing novel therapeutics. Its structural features allow for modifications that can enhance efficacy against specific biological targets.

- Biological Activity : Research indicates that derivatives of this compound exhibit various biological activities, including anti-cancer and anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells in vitro.

-

Organic Synthesis

- Synthetic Intermediates : 6-Nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactions often involve nucleophilic substitutions and cyclization processes, making it a versatile building block in organic synthesis .

- Multicomponent Reactions : The compound can participate in multicomponent reactions, which are valuable for synthesizing diverse chemical entities efficiently. For example, one-pot reactions involving this indole derivative have yielded functionalized products with potential pharmaceutical applications .

-

Biological Studies

- Mechanistic Studies : The interaction of this compound with various biological targets is an area of active research. Its mechanism of action may involve binding to specific enzymes or receptors, influencing cellular pathways.

- Assay Development : This compound is also used in biological assays to evaluate its effects on different biological systems, contributing to our understanding of its pharmacological properties.

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Nitro group at position 6 | Enhanced reactivity due to electron-withdrawing nitro group |

| 3-(Pyrrolidin-1-ylmethyl)-1H-indole | Similar indole structure without nitro group | Lacks the electron-withdrawing effect |

| 5-Nitroindole | Nitro group at position 5 | Different position affects reactivity |

| 6-Bromoindole | Bromine substituent instead of nitro | Halogen substitution alters electronic properties |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various derivatives of this compound against A549 lung adenocarcinoma cells. Results indicated that certain modifications significantly enhanced cytotoxicity compared to unmodified indoles .

Case Study 2: Synthesis of Functionalized Indoles

Research focused on synthesizing functionalized indoles through one-pot reactions involving this compound. This method proved efficient in generating diverse chemical entities with potential applications in drug discovery .

Mechanism of Action

The mechanism of action of 6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolidinylmethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

6-Nitro-3-(piperidin-1-ylmethyl)-1H-indole

- Structural Differences : Replaces the pyrrolidine ring (5-membered) with a piperidine ring (6-membered).

Collision Cross-Section (CCS) Data :

Adduct m/z Predicted CCS (Ų) [M+H]+ 260.13936 156.5 [M+Na]+ 282.12130 169.7 These values suggest distinct conformational behaviors compared to pyrrolidine analogs .

6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

6-Nitroindoline

- Core Differences : A saturated indoline backbone (2,3-dihydro-1H-indole) versus the aromatic indole.

- The nitro group at the 6-position remains a key pharmacophore, similar to the target compound .

Role of the Nitro Group

The nitro group at the 6-position is a strong electron-withdrawing moiety, influencing reactivity in electrophilic substitutions and redox processes. In alkaline bacterial growth studies (), 1H-indole derivatives are linked to oxidative stress responses, suggesting that nitro-substituted analogs like 6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole may exhibit unique bioactivity under similar conditions .

Substituent-Dependent Bioactivity

- Pyrrolidine vs. Piperidine : The smaller pyrrolidine ring may enhance binding to compact active sites (e.g., GPCRs), whereas piperidine’s larger size could improve selectivity for bulkier targets.

Biological Activity

6-Nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This article delves into the biological activity of this compound, highlighting its pharmacological profiles, mechanisms of action, and relevant research findings.

Anticancer Activity

Indole derivatives, including this compound, have shown promising anticancer properties. Studies indicate that compounds with an indole structure can inhibit cell proliferation in various cancer cell lines. For instance, the compound has been evaluated for its ability to induce apoptosis and inhibit tumor growth in vitro.

Table 1: Anticancer Activity of Indole Derivatives

The mechanism of action for these compounds often involves the modulation of signaling pathways associated with cell survival and apoptosis. For example, indole derivatives can interact with proteins involved in the regulation of the cell cycle and apoptosis, leading to increased cancer cell death.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Indole derivatives are known to exhibit activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Microorganism | MIC (mg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 0.0048 | |

| Sodium pyrrolidide | S. aureus | 0.0039 | |

| Pyrrolidine derivative | C. albicans | 0.0098 |

The compound's effectiveness against Gram-positive and Gram-negative bacteria suggests that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of indole derivatives. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases.

Table 3: Anti-inflammatory Activity Assessment

The anti-inflammatory effects are attributed to the compound's ability to modulate immune responses and reduce oxidative stress.

Case Studies

A recent study evaluated the mutagenic and antimutagenic properties of various pyrrolidine derivatives, including those related to indoles. The results indicated that certain modifications could enhance biological activity while minimizing potential mutagenicity, highlighting the importance of structure–activity relationships (SAR) in drug design .

Another investigation focused on the neuroprotective effects of pyrrolidine-containing compounds. The results demonstrated that specific derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : The synthesis typically involves functionalizing the indole scaffold. A plausible route starts with 5-nitro-1H-indole-3-carbaldehyde (CAS 6625-96-3, mp >300°C, 97% purity) as a precursor . The pyrrolidin-1-ylmethyl group can be introduced via a Mannich reaction using pyrrolidine and formaldehyde under reflux conditions. Post-synthesis purification requires column chromatography (silica gel, ethyl acetate/hexane gradient). Analytical validation should include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.

- HPLC (e.g., tR ~14.99 min under reverse-phase conditions) for purity assessment .

- Mass spectrometry (HRMS or LC-MS) to verify molecular weight (C₁₃H₁₅N₃O₂, calculated MW 257.28).

Note: Commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating independent validation .

Q. How does the introduction of the pyrrolidin-1-ylmethyl group at the 3-position influence the compound’s solubility and reactivity?

- Methodological Answer : The pyrrolidine moiety enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its tertiary amine, facilitating reactions in organic media. Reactivity at the indole’s 3-position is reduced compared to unsubstituted indoles, as the pyrrolidine group sterically hinders electrophilic substitution. To assess these effects:

- Perform logP measurements (octanol/water partitioning) to quantify hydrophilicity.

- Use DFT calculations to map electron density changes at the indole core.

- Compare reaction kinetics (e.g., nitration, halogenation) with analogous 3-unsubstituted indoles .

Advanced Research Questions

Q. What in vitro assays are appropriate for evaluating the anticancer potential of this compound, particularly regarding tubulin polymerization inhibition?

- Tubulin polymerization assay : Monitor absorbance at 350 nm in purified bovine tubulin (37°C, GTP-supplemented buffer) .

- Cell viability screening : Test against multidrug-resistant cell lines (e.g., NCI/ADR-RES, Messa/Dx5) using MTT assays. IC₅₀ values <1 µM suggest potency comparable to combretastatin-A4 .

- Cell cycle analysis : Use flow cytometry (propidium iodide staining) to detect G2/M arrest in HeLa cells at 20–50 nM concentrations .

Q. How can researchers address discrepancies in biological activity data across different cancer cell lines?

- Methodological Answer : Contradictions may arise from variable P-glycoprotein (P-gp) expression or metabolic stability. Mitigate by:

- Co-administration with P-gp inhibitors (e.g., verapamil) to assess efflux pump involvement .

- Metabolic stability testing in liver microsomes (human/rodent) to identify species-specific degradation.

- Transcriptomic profiling of resistant vs. sensitive lines to pinpoint resistance mechanisms (e.g., Hedgehog pathway activation) .

Q. What molecular modeling approaches predict the binding affinity of this compound to β-tubulin’s colchicine site?

- Methodological Answer : Use docking simulations (AutoDock Vina, GOLD) with the colchicine-binding site (PDB: 1SA0). Key steps:

Optimize the compound’s 3D structure using DFT (B3LYP/6-31G*).

Validate docking poses with MD simulations (GROMACS, 100 ns) to assess stability.

Compare binding energies with known inhibitors (e.g., colchicine, CA-4). Hydrogen bonding with Thr179 and hydrophobic interactions with Leu248/β-tubulin are critical .

Additional Methodological Considerations

Q. How can structural modifications enhance the compound’s pharmacokinetic profile while retaining activity?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., halogens) at the 4-7 positions to improve metabolic stability .

- Replace the nitro group with a bioisostere (e.g., trifluoromethyl, ) to reduce toxicity while maintaining electron-deficient character.

- Conduct SAR studies using analogues with varied substituents on the pyrrolidine ring (e.g., methyl, hydroxyl) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.